1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core, a benzyl group, and a chlorobenzoate moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.
Formation of the Chlorobenzoate Moiety: The chlorobenzoate moiety can be introduced through an esterification reaction between the indole derivative and 4-chlorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-chlorobenzoate can be compared with other indole derivatives, such as:
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl benzoate: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-methylbenzoate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl 4-nitrobenzoate: The presence of a nitro group can significantly alter the compound’s reactivity and biological properties.
Properties
IUPAC Name |
(1-benzyl-2-oxo-3H-indol-3-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c23-17-12-10-16(11-13-17)22(26)27-20-18-8-4-5-9-19(18)24(21(20)25)14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNMSSUPOHAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.